molecular formula C19H19N3O4 B2972876 Ethyl 4-((furan-2-ylmethyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 922068-32-4

Ethyl 4-((furan-2-ylmethyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2972876
CAS No.: 922068-32-4
M. Wt: 353.378
InChI Key: RWZONAMSWDTVRW-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazine carboxylate family, characterized by a dihydropyridazine core substituted with a p-tolyl group at position 1, a furan-2-ylmethylamino group at position 4, and an ethoxycarbonyl moiety at position 2.

Properties

IUPAC Name

ethyl 4-(furan-2-ylmethylamino)-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-3-25-19(24)18-16(20-12-15-5-4-10-26-15)11-17(23)22(21-18)14-8-6-13(2)7-9-14/h4-11,20H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZONAMSWDTVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=CO2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((furan-2-ylmethyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of furan-2-ylmethylamine with a suitable pyridazine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize the output.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((furan-2-ylmethyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-((furan-2-ylmethyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of Ethyl 4-((furan-2-ylmethyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The target compound’s furan-2-ylmethylamino group distinguishes it from analogs with alternative substituents at position 4:

  • Trifluoromethyl (CF₃): Ethyl 6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate (CAS 477854-72-1) exhibits enhanced electron-withdrawing properties, which may reduce nucleophilicity compared to the furan-derived amino group .
  • Methoxy (OCH₃) : Ethyl 4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate introduces hydrogen-bond acceptors but lacks the aromatic π-system of the furan group .

Aromatic Ring Modifications at Position 1

The p-tolyl group in the target compound contrasts with:

  • Electron-deficient aryl groups : The 4-(trifluoromethyl)phenyl group in compound 12g enhances metabolic stability but may reduce solubility .

Physicochemical Properties

Compound (Substituents) Melting Point (°C) Yield (%) Notable Features
Target (furan-2-ylmethylamino, p-tolyl) Not reported Not reported Furan enhances π-π stacking potential
12d (4-hydroxyphenyl, cyano) 220–223 95 High polarity due to hydroxyl group
12g (4-nitrophenyl, cyano) Not reported 40 Electron-withdrawing nitro group
22 (4-(trifluoromethyl)phenyl, cyano) Not reported Not reported High lipophilicity

Data sourced from .

Biological Activity

Ethyl 4-((furan-2-ylmethyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridazine derivatives, characterized by the following structural formula:

  • Molecular Formula : C17H18N4O4
  • Molecular Weight : 342.35 g/mol

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The mechanism of action often involves disruption of bacterial cell walls or interference with metabolic pathways.

In Vitro Studies

  • Antibacterial Activity : this compound has shown promising activity against various Gram-positive and Gram-negative bacteria.
    BacteriaInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
    Staphylococcus aureus1532
    Escherichia coli1264
    Bacillus subtilis1816
    Pseudomonas aeruginosa10128
    The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, with MIC values comparable to standard antibiotics like ciprofloxacin .
  • Antifungal Activity : The compound also demonstrated antifungal properties against strains such as Candida albicans and Aspergillus niger.
    FungiInhibition Zone (mm)MIC (µg/mL)
    Candida albicans1440
    Aspergillus niger1350
    These results indicate that the compound may be effective in treating fungal infections as well .

Anti-inflammatory Activity

Research has suggested that this compound exhibits anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, the compound reduced pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Murine Model

In vivo studies using a murine model showed a significant decrease in inflammatory markers after treatment with the compound:

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150 ± 10120 ± 8
Compound-treated75 ± 560 ± 5

This suggests its potential utility in conditions characterized by inflammation .

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties. Preliminary studies have shown it can induce apoptosis in cancer cell lines through mechanisms involving caspase activation.

Cell Line Studies

In vitro studies on various cancer cell lines revealed:

Cell LineIC50 (µM)
HeLa (cervical cancer)20
MCF-7 (breast cancer)15
A549 (lung cancer)25

These results highlight its potential as a chemotherapeutic agent .

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